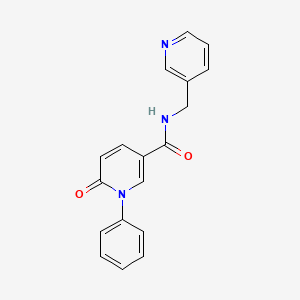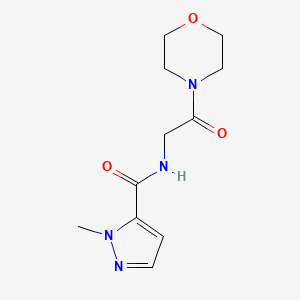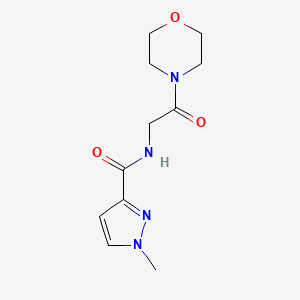![molecular formula C13H17N3O4S B7644325 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. It has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It can be used to investigate the potential therapeutic effects of compounds on various diseases. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
The potential applications of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole are vast, and future research should focus on exploring its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future research should focus on developing new synthesis methods to improve the yield and purity of the compound. Furthermore, the mechanism of action of this compound should be further elucidated to facilitate the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad spectrum of biological activities makes it a valuable tool in lab experiments investigating the potential therapeutic effects of compounds on various diseases. Future research should focus on exploring its therapeutic potential in various diseases and developing new synthesis methods to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole can be achieved through several methods, including the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl chloride with sodium azide in the presence of a base. Another method involves the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl hydrazine with triethyl orthoformate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of diabetes, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-4-19-11-7-13(12(20-5-2)6-10(11)3)21(17,18)16-9-14-8-15-16/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGWQYRAEBAURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)



![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)

![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)